Upamostat

Description

This compound is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, this compound is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

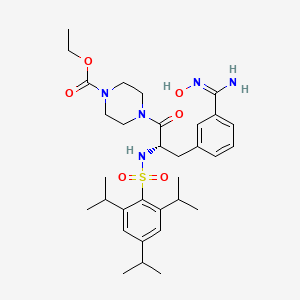

Structure

2D Structure

Properties

CAS No. |

1191101-18-4 |

|---|---|

Molecular Formula |

C32H47N5O6S |

Molecular Weight |

629.8 g/mol |

IUPAC Name |

ethyl 4-[(2S)-3-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1 |

InChI Key |

HUASEDVYRABWCV-NDEPHWFRSA-N |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Appearance |

Solid powder |

Other CAS No. |

1191101-18-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

WX 671, WX671, WX-671, Upamostat, Mesupron |

Origin of Product |

United States |

Foundational & Exploratory

Upamostat's Mechanism of Action in Serine Protease Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upamostat is an orally bioavailable investigational drug that functions as a prodrug of WX-UK1, a potent inhibitor of a range of serine proteases. Initially developed as an inhibitor of the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis, the active metabolite WX-UK1 has demonstrated significant inhibitory activity against several other trypsin-like serine proteases.[1][2] This targeted inhibition of enzymes that are crucial for various pathological processes, including cancer progression, inflammation, and viral entry, positions this compound as a promising therapeutic agent for a variety of diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a serine protease inhibitor, and is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Active Metabolite WX-UK1

This compound (WX-671) is a prodrug that, upon oral administration, is absorbed and systemically converted to its active form, WX-UK1.[3] This conversion is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which reduces the amidoxime group of this compound to the corresponding amidine group of WX-UK1.[3] WX-UK1 is a small molecule that acts as a competitive inhibitor of several serine proteases.[2] Its chemical structure allows it to bind to the active site of these enzymes, preventing them from carrying out their normal proteolytic functions.

Mechanism of Serine Protease Inhibition

The active metabolite of this compound, WX-UK1, functions as a competitive inhibitor of trypsin-like serine proteases.[2] These enzymes are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and typically cleave peptide bonds following a positively charged amino acid residue such as arginine or lysine. WX-UK1 mimics the natural substrates of these proteases, binding with high affinity to the active site. This binding event physically blocks the access of the natural substrate to the catalytic machinery of the enzyme, thereby preventing the proteolytic cleavage and subsequent downstream signaling or matrix degradation.

Quantitative Inhibition Data

The inhibitory potency of WX-UK1 has been quantified against a panel of human serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a more potent inhibitor. The following table summarizes the known Ki values for WX-UK1 against various serine proteases.

| Serine Protease Target | Ki Value (nM) | Reference(s) |

| Human Trypsin-3 | 19 | [3][4] |

| Human Trypsin-2 | 75 | [2] |

| Human Trypsin-1 | 190 | [2] |

| Human Matriptase-1 | Low nanomolar range | [3][4][5] |

| Human Trypsin-6 | Low nanomolar range | [3][4][5] |

| Urokinase Plasminogen Activator (uPA) | ~410 - 1000 | [4][6][7] |

Note: Specific Ki values for matriptase-1 and trypsin-6 were not available in the reviewed literature, but they are described as being in the low nanomolar range.

Key Signaling Pathways Targeted by this compound

The therapeutic potential of this compound stems from its ability to inhibit serine proteases that are integral to various disease-related signaling pathways.

The Urokinase Plasminogen Activator (uPA) System in Cancer Metastasis

The uPA system is a critical driver of cancer cell invasion and metastasis. Urokinase (uPA), a serine protease, binds to its receptor (uPAR) on the cell surface. This binding initiates a proteolytic cascade, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs), facilitating tumor cell migration and invasion. By inhibiting uPA, WX-UK1 disrupts this cascade, thereby reducing the metastatic potential of cancer cells.[8][9][10][11]

Matriptase and the c-Met Signaling Pathway in Cancer Proliferation

Matriptase, a transmembrane serine protease, is another key target of WX-UK1. In several cancers, matriptase is responsible for the activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF. HGF is the ligand for the c-Met receptor tyrosine kinase. The binding of HGF to c-Met triggers a signaling cascade that promotes cell proliferation, survival, and migration. By inhibiting matriptase, WX-UK1 prevents the activation of pro-HGF, thereby downregulating the pro-oncogenic c-Met signaling pathway.[12][13]

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling in Inflammation

Trypsins are a family of serine proteases that play a role in digestion and also in inflammatory processes. Trypsins can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on various cell types, including immune and epithelial cells. Activation of PAR2 by trypsin cleavage initiates signaling cascades that lead to the release of pro-inflammatory mediators, contributing to inflammation. The potent inhibition of multiple trypsin isoforms by WX-UK1 suggests a potential therapeutic role for this compound in inflammatory conditions driven by excessive trypsin activity.[14][15][16][17][18]

Experimental Protocols for Serine Protease Inhibition Assays

The determination of the inhibitory activity of compounds like WX-UK1 against serine proteases is typically performed using in vitro enzymatic assays. Below are detailed methodologies for two common types of assays.

Chromogenic Substrate-Based Inhibition Assay

This method relies on a synthetic substrate that, when cleaved by the protease, releases a chromogenic molecule, leading to a measurable change in absorbance.

Materials:

-

Purified serine protease (e.g., uPA, trypsin)

-

WX-UK1 (or other inhibitor) at various concentrations

-

Chromogenic substrate specific for the protease (e.g., S-2444 for uPA)

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salts)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well microplate, add a fixed concentration of the serine protease to each well.

-

Add varying concentrations of WX-UK1 to the wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a specific chromogenic substrate to each well. The final substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme for that substrate.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the change in absorbance over time at the appropriate wavelength. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[19]

-

Fluorogenic Substrate-Based Inhibition Assay

This assay is similar to the chromogenic assay but utilizes a substrate that releases a fluorescent molecule upon cleavage, offering higher sensitivity.

Materials:

-

Purified serine protease

-

WX-UK1 (or other inhibitor) at various concentrations

-

Fluorogenic substrate specific for the protease (e.g., a peptide conjugated to a fluorophore like AMC or AFC)

-

Assay buffer

-

Black 96-well microplate (to minimize background fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Follow the same pre-incubation steps as in the chromogenic assay, using a black microplate.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate to each well to start the reaction.

-

-

Data Acquisition:

-

Place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

The data analysis is analogous to the chromogenic assay, with the rate of fluorescence increase representing the enzyme activity.

-

Experimental Workflow for Ki Determination

The determination of the inhibition constant (Ki) is a critical step in characterizing an enzyme inhibitor. The following diagram illustrates a typical workflow for determining the Ki of a competitive inhibitor.

Conclusion

This compound, through its active metabolite WX-UK1, is a potent inhibitor of a range of clinically relevant serine proteases. Its mechanism of action, centered on the competitive inhibition of enzymes like uPA, matriptase, and various trypsins, provides a strong rationale for its investigation in oncology, inflammatory diseases, and potentially other indications. The quantitative data on its inhibitory activity, coupled with a clear understanding of the signaling pathways it modulates, underscores the therapeutic potential of this targeted approach. Further research and clinical development will continue to elucidate the full scope of this compound's utility in treating diseases driven by dysregulated serine protease activity.

References

- 1. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s28.q4cdn.com [s28.q4cdn.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies | MDPI [mdpi.com]

- 11. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. c-Met-induced epithelial carcinogenesis is initiated by the serine protease matriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease-activated receptor 2 signaling modulates susceptibility of colonic epithelium to injury through stabilization of YAP in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 19. bio.libretexts.org [bio.libretexts.org]

The Pivotal Role of the Urokinase Plasminogen Activator (uPA) System in the Efficacy of Upamostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a process fundamental to both normal physiological events and pathological conditions, most notably cancer invasion and metastasis.[1][2][3] Elevated levels of components of the uPA system, particularly uPA and its receptor (uPAR), are strongly correlated with poor prognosis in a variety of cancers.[4][5] This has positioned the uPA system as a compelling target for anticancer therapies.[1][2] Upamostat (also known as WX-671 or RHB-107) is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[6][7] This technical guide delves into the core of this compound's mechanism of action, focusing on its interaction with the uPA system and the resulting impact on cancer progression.

The Urokinase Plasminogen Activator (uPA) System

The uPA system is a complex network of proteins that regulate extracellular proteolysis. The key components include:

-

Urokinase Plasminogen Activator (uPA): A serine protease that converts the inactive zymogen, plasminogen, into the active protease, plasmin.[3][4]

-

uPA Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored protein that binds uPA to the cell surface, localizing its proteolytic activity.[3][4]

-

Plasminogen: The substrate for uPA, which upon activation to plasmin, degrades various ECM components and activates other proteases like matrix metalloproteinases (MMPs).[4]

In the context of cancer, the overexpression of uPA and uPAR on the surface of tumor cells facilitates the breakdown of the surrounding tissue architecture, enabling cancer cells to invade local tissues and metastasize to distant organs.[2][3][5] The uPA-uPAR interaction also triggers intracellular signaling pathways that promote cell proliferation, migration, and survival.[4]

This compound: A Targeted Inhibitor of the uPA System

This compound is a prodrug that is converted in the body to its active metabolite, WX-UK1.[6][7] WX-UK1 is a potent inhibitor of serine proteases, with a strong affinity for uPA.[8] By inhibiting uPA, this compound effectively blocks the conversion of plasminogen to plasmin, thereby attenuating the proteolytic cascade that is crucial for tumor invasion and metastasis.[8]

Quantitative Inhibition Data

The inhibitory activity of WX-UK1, the active metabolite of this compound, against uPA and other related serine proteases is summarized in the table below.

| Enzyme Target | Inhibition Constant (Ki) | Reference |

| uPA | ~1 µM | [9] |

| Trypsin-1 | Low nM range | [9] |

| Trypsin-2 | Low nM range | [9] |

| Trypsin-3 | 19 nM | [9] |

| Matriptase-1 | Low nM range | [9] |

| Trypsin-6 | Low nM range | [9] |

Note: While originally developed as a uPA inhibitor, subsequent research has shown WX-UK1 to be a more potent inhibitor of several trypsin-like serine proteases.[9]

Preclinical and Clinical Efficacy of this compound

The efficacy of this compound, mediated through the inhibition of the uPA system, has been evaluated in numerous preclinical and clinical studies.

Preclinical Data

A study utilizing a patient-derived xenograft (PDX) model of cholangiocarcinoma demonstrated the in vivo efficacy of this compound.

| Treatment Group | Tumor Volume Reduction | Statistical Significance | Reference |

| This compound | Significantly decreased | p < 0.0001 vs. control | [8][10] |

| Opaganib | Significantly decreased | p < 0.0001 vs. control | [8][10] |

| This compound + Opaganib | Significantly decreased | p < 0.0001 vs. control; p < 0.02 vs. This compound alone | [8][10] |

Clinical Data

This compound has been investigated in clinical trials for various cancers, often in combination with standard chemotherapy.

Pancreatic Cancer (Phase I Trial): A study combining this compound with gemcitabine in patients with locally advanced unresectable or metastatic pancreatic cancer.[11]

| Dose Group (this compound) | Number of Patients | Objective Response | Stable Disease | Progressive Disease | Reference |

| 100 mg | 3 | 0 | 2 (66.7%) | 1 (33.3%) | [11] |

| 200 mg | 3 | 0 | 3 (100%) | 0 | [11] |

| 400 mg | 6 | 0 | 4 (66.7%) | 2 (33.3%) | [11] |

| 600 mg | 5 | 0 | 3 (60%) | 2 (40%) | [11] |

Note: The maximum tolerated dose (MTD) was not reached in this study.[11]

Metastatic Breast Cancer (Phase II Trial): A study of this compound in combination with capecitabine in patients with HER2-negative metastatic breast cancer.

| Treatment Group | Median Progression-Free Survival (PFS) | Reference |

| Capecitabine + this compound | Not significantly different from capecitabine alone |

Note: While the primary endpoint was not met, a subgroup analysis suggested potential benefit in patients who had received prior chemotherapy.

Experimental Protocols

Chromogenic uPA Activity Assay

This assay is a common method to determine the enzymatic activity of uPA and to screen for potential inhibitors like this compound.

Principle: The assay utilizes a chromogenic substrate that is specifically cleaved by active uPA, releasing a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the uPA activity.

Materials:

-

Purified uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl or PBS)

-

96-well microplate

-

Microplate reader

-

Test inhibitor (e.g., WX-UK1)

Protocol:

-

Prepare a series of dilutions of the test inhibitor in assay buffer.

-

In a 96-well microplate, add the assay buffer, purified uPA enzyme, and the test inhibitor dilutions.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic uPA substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value of the inhibitor by plotting the percentage of uPA inhibition against the inhibitor concentration.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are valuable for evaluating the in vivo efficacy of anticancer agents in a system that more closely recapitulates the heterogeneity of human tumors.

Principle: Tumor fragments from a patient's cancer are surgically implanted into immunodeficient mice. Once the tumors are established, the mice are treated with the investigational drug, and tumor growth is monitored over time.

General Protocol:

-

Tumor Implantation: Fresh tumor tissue from a consenting patient is obtained under sterile conditions and surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Tumors are allowed to grow to a specified size. For expansion, the tumors can be excised, fragmented, and re-implanted into subsequent cohorts of mice.

-

Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is typically administered orally via gavage.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a specified time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The inhibition of the uPA system by this compound disrupts key signaling pathways involved in cancer progression.

Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for a patient-derived xenograft (PDX) model.

Conclusion

The urokinase plasminogen activator system is a well-validated target in oncology due to its integral role in tumor invasion and metastasis. This compound, through its active metabolite WX-UK1, effectively inhibits the uPA system, leading to a reduction in the proteolytic activity required for cancer cell dissemination. Preclinical and clinical data, while showing mixed results in unselected patient populations, provide a strong rationale for further investigation of this compound, potentially in biomarker-selected patient groups where the uPA system is a dominant driver of the disease. The detailed understanding of its mechanism of action and the application of robust experimental models will be crucial for optimizing the therapeutic potential of this compound in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]

- 8. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

Upamostat's Effect on Extracellular Matrix Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its dynamic remodeling is crucial for physiological processes, but its aberrant degradation is a hallmark of pathological conditions, including cancer invasion and metastasis. Serine proteases are key enzymatic drivers of ECM breakdown. Upamostat (WX-671) is an orally available small-molecule serine protease inhibitor. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits ECM degradation, presents quantitative data on its inhibitory activity, and details the experimental protocols used to evaluate its effects.

Core Mechanism of Action: Inhibition of Key Serine Protease Cascades

This compound is a prodrug that is converted in the body to its active metabolite, WX-UK1.[1][2] WX-UK1 is a potent inhibitor of several trypsin-like serine proteases that are integral to the proteolytic cascades responsible for ECM degradation.[3][4] The primary mechanisms involve the disruption of the urokinase-type plasminogen activator (uPA) system and the matriptase-prostasin pathway.

The Urokinase Plasminogen Activator (uPA) System

The uPA system is a critical enzymatic cascade that initiates ECM breakdown.[2][5] The process begins when the inactive pro-enzyme form of uPA (pro-uPA) is converted to active uPA. uPA then binds to its cellular receptor (uPAR), localizing its proteolytic activity to the cell surface.[6] Receptor-bound uPA cleaves the zymogen plasminogen into the active, broad-spectrum serine protease plasmin.[6][7]

Plasmin plays a dual role in ECM degradation:

-

Direct Degradation: Plasmin directly degrades several key ECM components, including fibronectin and laminin.[5][8]

-

Indirect Degradation via MMP Activation: Plasmin activates pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-2 and pro-MMP-9, into their active forms.[5][7] These active MMPs are potent enzymes responsible for degrading fibrillar collagens, the primary structural components of the ECM.[5]

By inhibiting uPA, WX-UK1 serves as an upstream inhibitor of this entire cascade, preventing plasmin generation and the subsequent direct and indirect degradation of the ECM.[4][9] This disruption is a key mechanism for reducing cancer cell invasion and metastasis.[2]

The Matriptase-Prostasin System

The matriptase-prostasin system is another proteolytic cascade involved in epithelial morphogenesis and ECM remodeling.[10] Matriptase, a transmembrane serine protease, and prostasin, a GPI-anchored serine protease, can activate each other in a reciprocal fashion.[11][12] This cascade is implicated in the degradation of certain ECM proteins.[10] WX-UK1 is a potent inhibitor of matriptase, providing another avenue through which this compound can modulate ECM integrity.[3]

Quantitative Data on Inhibitory Activity

The efficacy of WX-UK1 has been quantified against several of its target serine proteases. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.

Table 1: Inhibition Constants (Ki) of WX-UK1 Against Key Serine Proteases

| Target Protease | Inhibition Constant (Ki) | Reference(s) |

|---|---|---|

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [9] |

| Trypsin-3 (PRSS3) | 19 nM | [3] |

| Trypsin-2 (PRSS2) | Low nanomolar range | [3] |

| Trypsin-1 (PRSS1) | Low nanomolar range | [3] |

| Matriptase-1 (ST14) | Low nanomolar range |[3] |

The functional consequence of this enzymatic inhibition is a reduction in the ability of cancer cells to invade through an ECM barrier, as demonstrated in vitro.

Table 2: Effect of WX-UK1 on In Vitro Cancer Cell Invasion

| Cell Line / Model | Assay Type | WX-UK1 Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| FaDu (SCCHN), HeLa (Cervical) | Matrigel Invasion | 0.1 - 1.0 µg/mL | Up to 50% decrease in tumor cell invasion | [9] |

| Fibrosarcoma, Breast Cancer | Fibrin Matrix Invasion | Not specified | Effective inhibition of cell migration |[9] |

Experimental Protocols & Workflows

Evaluating the effect of this compound on ECM degradation involves several key in vitro assays. These include assessing cell invasion through an ECM mimic (Transwell assay) and measuring the activity of ECM-degrading enzymes (Zymography).

Transwell (Matrigel) Invasion Assay

This assay measures the ability of cells to degrade an ECM barrier and migrate towards a chemoattractant.

Methodology

-

Insert Preparation: Rehydrate Transwell inserts with porous membranes (typically 8 µm pores) in serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C for 1 hour.[13]

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Add the cell suspension (e.g., 2.5 - 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.[13] The test compound (this compound/WX-UK1) is added to this chamber at desired concentrations.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.[13]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[13]

-

Cell Removal: Carefully remove non-invaded cells from the upper surface of the membrane using a cotton swab.[14]

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol or cold methanol for 10-20 minutes.[13][15] Stain the fixed cells with 0.1% Crystal Violet for 10 minutes.[13]

-

Quantification: Thoroughly wash the inserts to remove excess stain and allow them to air dry.[13] The invaded cells are then counted by acquiring images of the membrane under a microscope. The number of cells in treated groups is compared to the untreated control.[16]

Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples like conditioned cell culture media.

Methodology

-

Sample Preparation: Culture cells in serum-free media to 70-80% confluency. Collect the conditioned media and centrifuge to remove cell debris. Concentrate the media if necessary.[17]

-

Gel Preparation: Prepare a 7.5-10% polyacrylamide gel containing 0.1% (1 mg/mL) gelatin co-polymerized within the separating gel.[17][18]

-

Electrophoresis: Mix samples with a non-reducing sample buffer (SDS is included to denature proteins but not break disulfide bonds). Load samples and run the gel at 150V at 4°C until the dye front reaches the bottom.[17][18]

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100. This removes the SDS and allows the enzymes to renature.[17]

-

Incubation: Rinse the gel and incubate it for 24-48 hours at 37°C in an incubation/developing buffer containing Tris-HCl, CaCl₂, and ZnCl₂, which are necessary cofactors for MMP activity.[17][18]

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue for 1 hour. Then, destain the gel with a solution of methanol and acetic acid.[18][19]

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The molecular weight can be used to identify pro- and active forms of MMP-2 and MMP-9.[20]

Quantitative Collagen Degradation Assay

This assay directly measures the cleavage of collagen fibers by proteases present in a sample.

Methodology

-

Matrix Preparation: Prepare a reconstituted collagen type I matrix incorporating a known amount of radiolabeled collagen. This matrix serves as the substrate.[21]

-

Cell Culture: Culture cells (e.g., a single-cell suspension from a tumor digest) on the radiolabeled collagen matrix for a set period (e.g., two days).[21] The test compound (this compound/WX-UK1) can be added to the culture medium.

-

Supernatant Collection: After incubation, collect the culture supernatant. The radioactivity present in the supernatant is directly proportional to the amount of collagen that has been proteolytically cleaved and released from the matrix.[21]

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Analysis: Compare the radioactivity released from treated samples to untreated controls to quantify the inhibition of collagen degradation. Addition of broad-spectrum protease inhibitors (e.g., GM6001 for MMPs, aprotinin for serine proteases) can be used as controls to identify the class of proteases responsible for the degradation.[21]

Conclusion

This compound, through its active metabolite WX-UK1, is a multi-targeted serine protease inhibitor that effectively disrupts the degradation of the extracellular matrix. Its primary mechanism involves the potent inhibition of the uPA system, a lynchpin in the proteolytic cascade that leads to the breakdown of major ECM components like fibronectin, laminin, and collagen. Further inhibition of other proteases, such as matriptase, contributes to its overall effect on tissue remodeling. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in diseases characterized by pathological ECM degradation, most notably in cancer metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laminin Degradation by Plasmin Regulates Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Conserved function of the matriptase-prostasin proteolytic cascade during epithelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stars.library.ucf.edu [stars.library.ucf.edu]

- 12. mdpi.com [mdpi.com]

- 13. snapcyte.com [snapcyte.com]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 16. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Gelatin zymography protocol | Abcam [abcam.com]

- 20. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Uncovering mediators of collagen degradation in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Upamostat as a Host-Directed Antiviral Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upamostat (RHB-107), an orally administered serine protease inhibitor, presents a promising host-directed approach to antiviral therapy. By targeting host cellular factors essential for viral entry and replication, this compound offers a strategy that may be broadly effective against multiple viral pathogens and less susceptible to the development of viral resistance through mutations in viral proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction to this compound

This compound is a prodrug of WX-UK1, a potent inhibitor of a broad range of serine proteases, including trypsin and trypsin-like enzymes.[1][2] Initially investigated for its anti-cancer properties, its mechanism of action has significant implications for the treatment of viral diseases.[1][3] As a host-directed therapy, this compound's antiviral activity is primarily attributed to the inhibition of host cell proteases that are co-opted by viruses for their own life cycle.[4][5]

Mechanism of Action: A Dual Antiviral and Anti-inflammatory Effect

This compound's therapeutic potential in viral infections stems from a dual mechanism of action: blocking viral entry into host cells and modulating the host's inflammatory response.

Inhibition of Viral Entry

Many viruses, including SARS-CoV-2 and influenza virus, rely on host cell surface proteases to cleave their surface glycoproteins, a critical step for viral fusion with the host cell membrane and subsequent entry.[4][6] this compound inhibits key serine proteases, most notably Transmembrane Protease, Serine 2 (TMPRSS2), which is essential for the activation of the spike protein of SARS-CoV-2 and the hemagglutinin of influenza virus.[4][6] By blocking this proteolytic activation, this compound effectively prevents the virus from entering the host cell, thereby halting the infection at its earliest stage.[4]

Modulation of Host Inflammatory Response

Beyond its direct antiviral effect, the inhibition of serine proteases by this compound is also thought to mitigate the excessive inflammatory response, often referred to as a "cytokine storm," which is a major contributor to the pathology of severe viral illnesses like COVID-19.[7][8] Serine proteases are involved in various inflammatory signaling cascades. While the precise mechanisms of this compound's anti-inflammatory effects are still under investigation, it is hypothesized that by inhibiting these proteases, this compound can downregulate the production of pro-inflammatory cytokines and chemokines. This may involve the modulation of key signaling pathways such as NF-κB and JAK-STAT.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a randomized, placebo-controlled pilot Phase 2 study of this compound for the outpatient treatment of COVID-19.[4]

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Placebo (n=20) | This compound 200 mg (n=20) | This compound 400 mg (n=21) |

| Age, mean (SD) | 45.1 (14.1) | 46.2 (14.9) | 44.9 (13.9) |

| Female, n (%) | 11 (55) | 12 (60) | 11 (52) |

| Severe Symptoms at Baseline, n (%) | 10 (50) | 8 (40) | 11 (52) |

Table 2: Clinical Efficacy Outcomes

| Outcome | Placebo | This compound 200 mg | This compound 400 mg | p-value |

| Median Time to Sustained Recovery from Severe Symptoms (days) | 8 | 4 | 3 | - |

| Development of New Severe Symptoms, n (%) | 4 (20) | 0 (0) | 1 (4.8) | 0.036 (combined this compound vs placebo) |

| Hospitalization for Worsening COVID-19, n (%) | 3 (15) | 0 (0) | 0 (0) | 0.03 |

Table 3: Laboratory Findings

| Laboratory Parameter | Placebo | This compound 200 mg | This compound 400 mg |

| Mean D-dimer Level Change from Baseline | Constant | -38% | -48% |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of this compound.

In Vitro SARS-CoV-2 Infection of Calu-3 Cells

This assay is used to determine the efficacy of this compound in inhibiting SARS-CoV-2 replication in a human lung adenocarcinoma cell line that endogenously expresses TMPRSS2.

Materials:

-

Calu-3 cells (ATCC HTB-55)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

SARS-CoV-2 isolate

-

This compound (or other test compounds)

-

96-well plates

-

Reagents for viral RNA extraction and RT-qPCR

Procedure:

-

Seed Calu-3 cells in 96-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 48-72 hours), harvest the cell culture supernatant.

-

Extract viral RNA from the supernatant.

-

Quantify viral replication by measuring viral RNA levels using RT-qPCR targeting a specific viral gene (e.g., N gene).

-

Calculate the half-maximal effective concentration (EC50) of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the anti-cancer agent this compound by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RedHill Biopharma - Our Programs - Pipeline - RHB-107 [redhillbio.com]

- 6. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Upamostat Administration in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Upamostat

This compound (also known as WX-671 or Mesupron®) is an orally bioavailable small molecule serine protease inhibitor.[1] It is a prodrug that is converted in vivo to its active metabolite, WX-UK1.[1] this compound primarily targets the urokinase-type plasminogen activator (uPA) system, which is heavily implicated in tumor invasion and metastasis.[1] By inhibiting uPA and other serine proteases like trypsin, this compound can disrupt the proteolytic cascade that enables cancer cells to degrade the extracellular matrix and migrate to distant sites.[1][2] Preclinical and clinical studies have shown its potential as an anti-cancer agent, particularly in solid tumors such as pancreatic, breast, and cholangiocarcinoma.[1][3][4]

Mechanism of Action

This compound's active form, WX-UK1, is a potent inhibitor of several serine proteases, with high activity against trypsin and the urokinase-type plasminogen activator (uPA).[3][5] Its anti-cancer effects are primarily attributed to the inhibition of the uPA system and downstream signaling pathways, including Protease-Activated Receptor 2 (PAR2).

Inhibition of the uPA/uPAR System

The uPA/uPAR system plays a critical role in cancer progression. uPA, when bound to its receptor uPAR on the cell surface, converts plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. The uPA/uPAR complex also initiates intracellular signaling cascades by interacting with integrins and G-protein coupled receptors, which promotes cell migration, proliferation, and survival. This compound, by inhibiting uPA, blocks these downstream events.

Modulation of PAR2 Signaling

Trypsin is a key activator of PAR2, a G-protein coupled receptor involved in various cellular processes, including inflammation and cancer. Activation of PAR2 by proteases like trypsin triggers downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) and the PI3K/Akt pathway, which can promote tumor growth and survival. By inhibiting trypsin, this compound can indirectly modulate PAR2 signaling, contributing to its anti-tumor effects.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound and its active metabolite WX-UK1 in various in vivo animal models.

| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Reference |

| This compound | Mouse (Patient-Derived Xenograft) | Cholangiocarcinoma | Oral Gavage | 70 mg/kg | Once daily for 6 weeks | [1] |

| WX-UK1 | Rat (Orthotopic Transplant) | Breast Cancer | Subcutaneous | 0.15 - 0.3 mg/kg/day | Daily for up to 35 days | [5] |

Note: Further dose-finding studies are recommended for specific animal models and cancer types not listed above.

Experimental Protocols

General Considerations

-

Animal Models: The choice of animal model will depend on the research question. Commonly used models for cancer research include patient-derived xenografts (PDXs), cell line-derived xenografts, and genetically engineered mouse models.

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

-

Drug Formulation: this compound is orally bioavailable. For oral gavage, it can be formulated in a suitable vehicle such as phosphate buffer.[1] WX-UK1, for subcutaneous or other parenteral routes, should be dissolved in an appropriate sterile vehicle.

Protocol for Oral Administration of this compound in a Mouse Xenograft Model

This protocol is adapted from a study using a cholangiocarcinoma patient-derived xenograft (PDX) model in nude mice.[1]

Materials:

-

This compound

-

Vehicle (e.g., sterile phosphate buffer)

-

Nude mice (e.g., NOD/SCID)

-

Tumor tissue or cells for implantation

-

Calipers for tumor measurement

-

Animal balance

-

Oral gavage needles

Procedure:

-

Tumor Implantation:

-

Surgically implant tumor fragments or inject a suspension of tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

-

Animal Randomization:

-

Once tumors have reached the desired size, randomize the mice into treatment and control groups.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for the desired dosage (e.g., 70 mg/kg).

-

Prepare fresh solutions as needed and store appropriately.

-

-

Drug Administration:

-

Administer this compound to the treatment group via oral gavage once daily.

-

Administer an equal volume of the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Monitor the general health and behavior of the animals daily.

-

-

Endpoint:

-

At the end of the study (e.g., after 6 weeks of treatment or when tumors reach a predetermined maximum size), euthanize the mice according to approved protocols.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, pharmacokinetic analysis).

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo this compound administration.

Caption: uPA/uPAR signaling pathway inhibited by this compound.

References

- 1. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor this compound and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatic metastases: rat models for imaging research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining Upamostat with Gemcitabine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical and clinical data supporting the combination of upamostat, a urokinase plasminogen activator (uPA) inhibitor, and gemcitabine, a nucleoside analog, for the treatment of cancer, particularly pancreatic cancer. Detailed protocols for in vitro and in vivo experiments are provided to enable researchers to investigate the synergistic potential of this drug combination.

Introduction and Scientific Rationale

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer. It functions as a nucleoside analog, incorporating into DNA and inhibiting DNA synthesis, ultimately leading to cell cycle arrest and apoptosis. However, its efficacy can be limited by drug resistance and dose-limiting toxicities.

This compound (and its active metabolite WX-UK1) is a serine protease inhibitor that targets the urokinase plasminogen activator (uPA) system. The uPA system is frequently overexpressed in cancer and plays a critical role in tumor invasion, metastasis, and angiogenesis. By inhibiting uPA, this compound can disrupt these key processes in cancer progression.

The combination of this compound and gemcitabine is predicated on the hypothesis that targeting two distinct and critical cancer pathways—DNA replication and tumor invasion/metastasis—will result in enhanced anti-tumor activity. Preclinical and clinical studies have explored this combination, suggesting at least an additive, and potentially synergistic, effect.

Data Presentation

Preclinical Data

While specific in vitro studies detailing IC50 values and combination indices for this compound and gemcitabine in pancreatic cancer cell lines are not extensively published, a preclinical study in a mammary tumor rat model reported an additive effect for the combination therapy.[1] Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential.

Clinical Data

Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of combining this compound with gemcitabine in patients with locally advanced or metastatic pancreatic cancer.

Table 1: Summary of Phase I Clinical Trial Data for this compound and Gemcitabine Combination Therapy in Pancreatic Cancer [2][3][4]

| Parameter | Finding |

| Patient Population | Locally advanced unresectable or metastatic pancreatic cancer |

| Dosing Regimen | This compound (oral, daily, dose escalation from 100 mg to 600 mg) + Gemcitabine (1000 mg/m², intravenous) |

| Maximum Tolerated Dose (MTD) | Not reached, indicating good tolerability up to 600 mg of this compound. |

| Dose-Limiting Toxicities (DLTs) | No DLTs were observed. |

| Common Adverse Events | Hematological toxicities (leucopenia, neutropenia, thrombocytopenia, anemia) primarily attributed to gemcitabine. Non-hematological events included nausea, vomiting, diarrhea, and sinus bradycardia (possibly linked to this compound). |

| Efficacy (Preliminary) | - No partial responses were achieved during the initial study period. - Stable disease was observed in 70.6% of patients. - 52.9% of patients experienced some tumor shrinkage. |

Table 2: Summary of Phase II Clinical Trial Data for this compound and Gemcitabine Combination Therapy in Locally Advanced Pancreatic Cancer [1]

| Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival Rate |

| Gemcitabine Alone | 3.8% | 9.9 months | 33.9% |

| Gemcitabine + 200 mg this compound | 7.1% | 9.7 months | 40.7% |

| Gemcitabine + 400 mg this compound | 12.9% | 12.5 months | 50.6% |

Experimental Protocols

The following protocols provide a framework for investigating the synergistic effects of this compound and gemcitabine in a preclinical setting. Researchers should optimize these protocols for their specific cell lines and animal models.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine individually and in combination, and to calculate the Combination Index (CI) to assess for synergy.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (active form WX-UK1 should be used for in vitro studies)

-

Gemcitabine

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of WX-UK1 and gemcitabine in complete culture medium.

-

Treat the cells with:

-

WX-UK1 alone (e.g., 0.1, 1, 10, 50, 100 µM)

-

Gemcitabine alone (e.g., 1, 10, 50, 100, 500 nM)

-

A combination of WX-UK1 and gemcitabine at a constant ratio (e.g., based on the ratio of their individual IC50 values).

-

Include a vehicle control (e.g., DMSO).

-

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vitro Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound and gemcitabine, alone and in combination, on the invasive potential of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound (WX-UK1)

-

Gemcitabine

-

Boyden chamber inserts (e.g., 8 µm pore size) with a basement membrane matrix (e.g., Matrigel®)

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Rehydrate the Boyden chamber inserts with serum-free medium.

-

Coat the upper surface of the inserts with a thin layer of basement membrane matrix and allow it to solidify.

-

Harvest and resuspend pancreatic cancer cells in serum-free medium.

-

Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the inserts.

-

In the lower chamber, add complete medium containing:

-

Vehicle control

-

WX-UK1

-

Gemcitabine

-

Combination of WX-UK1 and gemcitabine

-

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invaded cells in several microscopic fields for each insert.

-

Quantify the results and compare the different treatment groups.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound and gemcitabine, alone and in combination, in a pancreatic cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Pancreatic cancer cells (e.g., PANC-1 or MIA PaCa-2)

-

Matrigel® (optional, for subcutaneous injection)

-

This compound (formulated for oral administration)

-

Gemcitabine (formulated for intraperitoneal or intravenous injection)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel®) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into the following treatment groups (n=8-10 mice per group):

-

Vehicle control (oral and injection)

-

This compound alone (e.g., daily oral gavage)

-

Gemcitabine alone (e.g., intraperitoneal injection, twice weekly)

-

This compound and gemcitabine combination

-

-

Administer the treatments according to the specified schedule.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a humane endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Compare the tumor growth inhibition between the different treatment groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound and Gemcitabine Combination

The synergistic or additive effect of combining this compound and gemcitabine is thought to arise from the simultaneous targeting of two distinct but crucial aspects of cancer progression. Gemcitabine induces DNA damage and cell cycle arrest, while this compound inhibits the uPA system, which is involved in extracellular matrix degradation, invasion, and signaling pathways that promote cell survival and proliferation. The inhibition of uPA-mediated signaling may sensitize cancer cells to the cytotoxic effects of gemcitabine.

Caption: Proposed mechanism of action for this compound and gemcitabine combination therapy.

Experimental Workflow for In Vitro Synergy Assessment

The following diagram illustrates the workflow for determining the synergistic effects of this compound and gemcitabine in vitro.

Caption: Workflow for in vitro assessment of this compound and gemcitabine synergy.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo xenograft study to evaluate the combination therapy.

Caption: Workflow for in vivo xenograft study of this compound and gemcitabine.

References

- 1. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Phase I Trial of this compound Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-Metastatic Properties of Upamostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The urokinase plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[1] Upamostat (WX-671) is an orally available prodrug of WX-UK1, a potent serine protease inhibitor that targets the uPA system.[1][2] Preclinical studies have demonstrated the potential of this compound and its active form, WX-UK1, to reduce tumor growth and metastasis in various cancer models, including pancreatic and breast cancer.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the anti-metastatic properties of this compound.

Mechanism of Action: The uPA System in Metastasis

The uPA system consists of the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[1] uPA converts the inactive zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade components of the ECM and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling and enabling cancer cells to invade surrounding tissues and intravasate into blood vessels.[1] The binding of uPA to uPAR localizes this proteolytic activity to the cell surface, enhancing its efficiency. Beyond its role in proteolysis, the uPA-uPAR complex also activates intracellular signaling pathways that promote cell migration, proliferation, and survival.[4] this compound, through its active metabolite WX-UK1, inhibits uPA and other serine proteases, thereby blocking this cascade of events.[5]

References

- 1. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II randomised proof-of-concept study of the urokinase inhibitor this compound (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening for Novel Serine Protease Inhibitors Similar to Upamostat

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and immunity.[1][2] Their dysregulation, however, is implicated in various pathologies such as cancer, inflammation, and viral infections.[3][4] This makes them attractive targets for therapeutic intervention. Upamostat (WX-671) is an orally available serine protease inhibitor, a prodrug of the active molecule WX-UK1.[5][6][7] It primarily targets the urokinase plasminogen activator (uPA) system, which plays a significant role in tumor invasion and metastasis, and has also been investigated for its activity against viral diseases like COVID-19.[5][7][8][9]

The discovery of novel serine protease inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug development. High-Throughput Screening (HTS) has revolutionized this process, enabling the rapid evaluation of vast compound libraries to identify promising lead candidates.[10] This document provides detailed protocols and workflows for conducting HTS campaigns to discover novel serine protease inhibitors with characteristics similar to this compound.

Key Signaling Pathways

Serine proteases like uPA and thrombin mediate their effects through complex signaling cascades. Understanding these pathways is critical for designing relevant screening assays.

2.1 The Urokinase Plasminogen Activator (uPA) System The uPA system is a primary target of this compound.[6][7] uPA converts the zymogen plasminogen into the active protease plasmin.[8] Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion, key processes in cancer metastasis.[8]

2.2 Protease-Activated Receptors (PARs) Certain serine proteases, including thrombin and trypsin, act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2][11][12] Activation occurs via proteolytic cleavage of the receptor's N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor, initiating downstream signaling cascades that influence processes like inflammation and cell proliferation.[2][11][12] this compound's activity against trypsins and related enzymes suggests that modulation of PAR signaling could be a relevant mechanism of action.[3]

Caption: Key signaling pathways involving serine proteases like uPA and PARs.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying novel serine protease inhibitors follows a multi-step process designed to efficiently screen large compound libraries and progressively narrow the focus to the most promising candidates.[10][13][14]

Caption: General workflow for a high-throughput screening campaign.

Data Presentation: HTS Campaign Summary

Quantitative data from each stage of the HTS workflow should be systematically recorded. The following tables provide an example of how to summarize key metrics from a hypothetical screening campaign.

Table 1: HTS Primary Campaign Summary

| Parameter | Value |

|---|---|

| Target Protease | Urokinase Plasminogen Activator (uPA) |

| Compound Library Size | 250,000 |

| Screening Concentration | 10 µM |

| Primary Hit Threshold | ≥ 50% Inhibition |

| Number of Primary Hits | 2,125 |

| Primary Hit Rate | 0.85% |

| Assay Format | Fluorescence-based (FRET) |

Table 2: Characterization of Confirmed Hits (IC₅₀ Values)

| Compound ID | uPA IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |

|---|---|---|---|

| Hit-001 | 1.2 | 1.1 | 98.5 |

| Hit-002 | 5.8 | 0.9 | 99.1 |

| Hit-003 | 0.75 | 1.0 | 97.9 |

| this compound (Active Form) | 0.05 | 1.0 | 100.0 |

Table 3: Selectivity Profile for Lead Candidate (Hit-003)

| Protease | IC₅₀ (µM) | Selectivity (vs. uPA) |

|---|---|---|

| uPA (Target) | 0.75 | - |

| Trypsin | > 100 | > 133-fold |

| Chymotrypsin | 45.2 | ~60-fold |

| Thrombin | > 100 | > 133-fold |

| Elastase | 89.1 | ~118-fold |

Experimental Protocols

Detailed and robust protocols are essential for the success of an HTS campaign. Below are example protocols for common fluorescence and colorimetric-based assays.

5.1 Protocol 1: Fluorescence-Based Protease Assay

This protocol uses a quenched fluorescent peptide substrate, which generates a fluorescent signal upon cleavage.[15] It is highly sensitive and suitable for HTS.

-

Principle: An internally quenched fluorescent peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to enzyme activity.

-

Materials:

-

Target Serine Protease (e.g., recombinant human uPA)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

-

Quenched Fluorescent Substrate (e.g., specific for uPA)

-

Test Compounds dissolved in DMSO

-

Positive Control Inhibitor (e.g., WX-UK1, the active form of this compound)

-

384-well black, flat-bottom microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare test compound plates by dispensing 100 nL of compound stock solutions (in DMSO) into the assay plate wells. For controls, dispense DMSO only (100% activity) or a known inhibitor (0% activity).

-

Add 10 µL of the target protease solution (e.g., 2X final concentration in Assay Buffer) to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution (2X final concentration in Assay Buffer) to all wells. The final reaction volume is 20 µL.

-

Immediately transfer the plate to a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the fluorophore) kinetically over 20-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time) for each well.

-

Normalize the data using the controls:

-

% Inhibition = 100 * [1 - (Ratesample - Ratemin) / (Ratemax - Ratemin)]

-

Where Rate_max is the average rate of the DMSO-only wells and Rate_min is the average rate of the positive control inhibitor wells.

-

-

For dose-response curves, plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

5.2 Protocol 2: Colorimetric Protease Assay

This protocol is a cost-effective method using a chromogenic substrate, such as a p-nitroanilide (pNA) peptide.[16]

-

Principle: The protease cleaves a colorless peptide substrate, releasing a chromophore (p-nitroanilide, pNA), which is yellow and can be quantified by measuring its absorbance at 405 nm. The rate of color development is proportional to enzyme activity.

-

Materials:

-

Target Serine Protease (e.g., Trypsin)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

-

Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Test Compounds dissolved in DMSO

-

Positive Control Inhibitor (e.g., Soybean Trypsin Inhibitor)

-

384-well clear, flat-bottom microplates

-

Absorbance plate reader

-

-

Procedure:

-

Dispense 100 nL of test compounds or controls (DMSO, positive control) into the wells of a 384-well plate.

-

Add 20 µL of the target protease solution (2X final concentration in Assay Buffer) to each well.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Add 20 µL of the chromogenic substrate solution (2X final concentration in Assay Buffer) to start the reaction. The final volume is 40 µL.

-

Measure the absorbance at 405 nm kinetically for 30 minutes using an absorbance plate reader.

-

-

Data Analysis:

-

Determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration as described in the fluorescence assay protocol (Section 5.1).

-

Determine IC₅₀ values by fitting the dose-response data to a suitable model.

-

Hit Validation and Follow-up Studies

Primary hits from an HTS campaign require rigorous validation to eliminate false positives and to characterize their mechanism of action.

-

Hit Confirmation: Re-testing of primary hits, often in triplicate at the initial screening concentration, to confirm activity.

-

Orthogonal Assays: Validating hits using a different assay format (e.g., testing a hit from a fluorescent assay in a colorimetric assay) to rule out compound interference with the assay technology.[13]

-

Dose-Response Analysis: Generating multi-point concentration curves to determine inhibitor potency (IC₅₀) and confirm the mode of inhibition.

-

Selectivity Profiling: Screening confirmed hits against a panel of related serine proteases (and ideally unrelated proteases) to assess their specificity. High selectivity is a desirable characteristic for a therapeutic candidate to minimize off-target effects.[8][17]

References

- 1. biomol.com [biomol.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A randomized, placebo-controlled pilot study of this compound, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activation of the anti-cancer agent this compound by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]

- 14. Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators | PLOS One [journals.plos.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. 4.7. Serine Protease Assays [bio-protocol.org]

- 17. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

Application Notes and Protocols for the Quantification of Upamostat and WX-UK1 in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upamostat (WX-671) is an orally bioavailable prodrug that is metabolically converted to its active form, WX-UK1.[1][2] WX-UK1 is a potent, small-molecule inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA) system.[1][3] The uPA system is critically involved in the degradation of the extracellular matrix, a process fundamental to tumor cell invasion and metastasis.[4][5] Elevated levels of uPA are associated with poor prognosis in various cancers, including pancreatic and breast cancer.[5][6]

By inhibiting uPA, WX-UK1 blocks the conversion of plasminogen to plasmin, thereby preventing the breakdown of the extracellular matrix and subsequent tumor cell migration and invasion.[4][7] This mechanism makes this compound a promising candidate for anti-metastatic and anti-cancer therapy.[3][8]

Accurate and robust bioanalytical methods are essential for the quantitative determination of this compound and its active metabolite WX-UK1 in biological matrices such as plasma, serum, and tissue. These methods are crucial for preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the characterization of the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug and its active metabolite.[9][10] This document provides a detailed protocol for the quantification of this compound and WX-UK1 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[11]

Mechanism of Action: The Urokinase Plasminogen Activator (uPA) System

This compound, after oral administration, is converted to the active metabolite WX-UK1.[1] WX-UK1 exerts its anti-metastatic effect by inhibiting the uPA system. The diagram below illustrates the signaling pathway and the inhibitory action of WX-UK1.

LC-MS/MS Protocol for Quantification of this compound and WX-UK1

This section details a validated LC-MS/MS method for the simultaneous quantification of this compound and WX-UK1 in biological matrices, primarily plasma.

Experimental Workflow

The overall analytical workflow involves sample preparation to isolate the analytes from the biological matrix, followed by chromatographic separation and subsequent detection by mass spectrometry.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like this compound and WX-UK1 from plasma samples.[11]

-